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molecular formula C9H10O B043103 4-Isopropenylphenol CAS No. 4286-23-1

4-Isopropenylphenol

Cat. No. B043103
M. Wt: 134.17 g/mol
InChI Key: JAGRUUPXPPLSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04070392

Procedure details

402 g (1.25 mols) of trimeric p-isopropenyl phenol are dissolved under nitrogen in 1500 g (14.5 mols) of acetic acid anhydride, followed by the addition of 25 g of the catalyst described in Example 1.1. The reaction begins with a slight heat effect under which the temperature of the reaction mixture rises to around 50° C and then falls again. When the temperature has fallen to around 30° C, the reaction mixture is heated very slowly until finally acetic acid distils off under normal pressure. The temperature of the reaction mixture is regulated in such a way that the acetic acid distils over continuously. When no more acetic acid distils off, the reaction mixture is cooled and the catalyst filtered off under suction. The remaining acetic acid and excess acetic acid anhydride are distilled off from the filtrate in a water jet vacuum and the residue left distilled in high vacuum. The triacetate of trimeric p-isopropenyl phenol is obtained in the form of a highly viscous oil in the boiling range from 250° to 254° C/0.3 Torr: yield 681 g (86% of the theoretical).
Quantity
402 g
Type
reactant
Reaction Step One
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
25 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])=[CH2:2].C([O:14][C:15](=[O:17])[CH3:16])(=O)C.C(O)(=[O:20])C>>[CH3:8][C:7]([CH2:6][C:5]([CH2:16][C:15]([OH:14])=[O:17])=[O:20])=[O:10].[C:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])=[CH2:2]

Inputs

Step One
Name
Quantity
402 g
Type
reactant
Smiles
C(=C)(C)C1=CC=C(C=C1)O
Name
Quantity
1500 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
catalyst
Quantity
25 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to around 50° C
CUSTOM
Type
CUSTOM
Details
has fallen to around 30° C
CUSTOM
Type
CUSTOM
Details
distils off under normal pressure
CUSTOM
Type
CUSTOM
Details
distils over continuously
CUSTOM
Type
CUSTOM
Details
When no more acetic acid distils off
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
the catalyst filtered off under suction
DISTILLATION
Type
DISTILLATION
Details
The remaining acetic acid and excess acetic acid anhydride are distilled off from the filtrate in a water jet vacuum
WAIT
Type
WAIT
Details
the residue left
DISTILLATION
Type
DISTILLATION
Details
distilled in high vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(=O)CC(=O)CC(=O)O
Name
Type
product
Smiles
C(=C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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